molecular formula C11H12BrNOS B13152356 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2h)-one

2-(4-Bromobutyl)-1,2-benzisothiazol-3(2h)-one

Cat. No.: B13152356
M. Wt: 286.19 g/mol
InChI Key: VLFBZXRSGCRCHH-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is an organic compound that features a benzisothiazolone core with a 4-bromobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with 1,4-dibromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzisothiazolone attacks the carbon atom of the 1,4-dibromobutane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The benzisothiazolone core can be subjected to oxidation or reduction reactions, leading to modifications in the heterocyclic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of benzisothiazolone derivatives with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is not fully understood. it is believed to interact with molecular targets through its benzisothiazolone core and the 4-bromobutyl substituent. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobutyl)isoindoline-1,3-dione
  • 4-Bromobutylphthalimide
  • 2-(4-Bromobutoxy)tetrahydro-2H-pyran

Uniqueness

2-(4-Bromobutyl)-1,2-benzisothiazol-3(2H)-one is unique due to its benzisothiazolone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

2-(4-bromobutyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H12BrNOS/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)15-13/h1-2,5-6H,3-4,7-8H2

InChI Key

VLFBZXRSGCRCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCCBr

Origin of Product

United States

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